Antiarone I Antiarone I
Brand Name: Vulcanchem
CAS No.: 130756-22-8
VCID: VC17069601
InChI: InChI=1S/C26H30O6/c1-14(2)6-8-16-10-19(18(9-7-15(3)4)25(30)26(16)31-5)22-13-21(29)24-20(28)11-17(27)12-23(24)32-22/h6-7,10-12,22,27-28,30H,8-9,13H2,1-5H3
SMILES:
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol

Antiarone I

CAS No.: 130756-22-8

Cat. No.: VC17069601

Molecular Formula: C26H30O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Antiarone I - 130756-22-8

Specification

CAS No. 130756-22-8
Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
IUPAC Name 5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C26H30O6/c1-14(2)6-8-16-10-19(18(9-7-15(3)4)25(30)26(16)31-5)22-13-21(29)24-20(28)11-17(27)12-23(24)32-22/h6-7,10-12,22,27-28,30H,8-9,13H2,1-5H3
Standard InChI Key RYBGOKVPJPOMQW-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=CC(=C(C(=C1OC)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Introduction

Structural Characteristics and Identification

Antiarone I (C₂₅H₂₆O₆) is a prenyl-substituted flavanone with a molecular weight of 422.50 g/mol . Its structure comprises a benzofuran-3-one core modified with two 3-methylbut-2-enyl groups and multiple hydroxyl substitutions (Figure 1). The compound was first isolated via ethanol extraction followed by chromatographic purification, and its structure was elucidated using spectroscopic techniques:

  • 1D/2D NMR: Confirmed the connectivity of the flavanone backbone and prenyl side chains.

  • HR-ESIMS: Determined the molecular formula through high-resolution mass spectrometry .

  • IR Spectroscopy: Identified hydroxyl (ν 3400 cm⁻¹) and carbonyl (ν 1680 cm⁻¹) functional groups .

Table 1: Key Structural Data for Antiarone I

PropertyValue
Molecular FormulaC₂₅H₂₆O₆
Molecular Weight422.50 g/mol
Prenyl Substituents2 × 3-methylbut-2-enyl groups
Functional GroupsHydroxyl, carbonyl, benzofuran

Biosynthetic Pathway

As a prenylflavanone, Antiarone I originates from the phenylpropanoid pathway, where chalcone synthase catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. Prenylation occurs post-cyclization, mediated by prenyltransferases that attach dimethylallyl pyrophosphate (DMAPP) to the flavanone core . This modification enhances lipid solubility and bioactivity, a common trait in plant-derived defense compounds.

Pharmacological Activities

Cytotoxic Effects

Antiarone I exhibits inhibitory activity against multiple cancer cell lines:

  • K562 (Chronic Myelogenous Leukemia): Reduced cell viability via apoptosis induction .

  • SGC-7901 (Gastric Carcinoma): Showed dose-dependent growth suppression .

  • SMMC-7721 (Hepatoma): Inhibited proliferation at micromolar concentrations .

Mechanistic studies are needed to clarify its targets, though preliminary data suggest interference with mitochondrial function and reactive oxygen species (ROS) generation.

Analytical Methods for Characterization

Table 2: Spectroscopic Parameters for Antiarone I

TechniqueKey Observations
¹H NMRδ 5.45 (s, 2H, CH₂), δ 7.26 (s, 1H, Ar)
¹³C NMRδ 168.2 (C=O), δ 110.5 (benzofuran C)
HR-ESIMS[M+H]⁺ m/z 423.1803 (calc. 423.1805)

These methods ensure precise identification, critical for quality control in drug development.

Research Gaps and Future Directions

  • Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.

  • Mechanistic Studies: The molecular targets of Antiarone I in cancer cells remain uncharacterized.

  • Synthetic Routes: Total synthesis protocols are unavailable, limiting large-scale production.

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